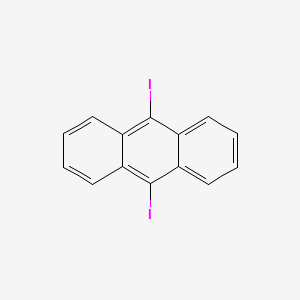

9,10-diiodoanthracene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

9,10-diiodoanthracene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8I2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDRRLPJXGEMNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446648 | |

| Record name | Anthracene, 9,10-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113705-11-6 | |

| Record name | Anthracene, 9,10-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 9,10 Diiodoanthracene and Its Derivatives

Established Synthetic Routes to 9,10-Diiodoanthracene

The preparation of this compound can be approached through several synthetic strategies, each with its own set of advantages and limitations. These methods range from the direct functionalization of the anthracene (B1667546) core to multi-step procedures involving organometallic intermediates.

Direct iodination of anthracene presents a straightforward approach to obtaining this compound. This method typically involves the reaction of anthracene with an iodinating agent in the presence of an oxidizing agent to generate a strong electrophilic iodine species. mdpi.com Common reagents for the iodination of aromatic compounds include iodine in combination with periodic acid, which forms an active iodinating species. orgsyn.org For instance, the use of N-iodosuccinimide (NIS) catalyzed by an acid like trifluoroacetic acid is a known method for the regioselective iodination of various aromatic compounds. organic-chemistry.org Another effective system for iodinating deactivated arenes involves using sodium iodate (B108269) (NaIO₄) with either iodine (I₂) or potassium iodide (KI) in concentrated sulfuric acid. organic-chemistry.org While these methods are generally applicable to arenes, the specific application to anthracene for the synthesis of the 9,10-diiodo derivative requires careful control of reaction conditions to ensure high selectivity for the desired positions and to minimize side reactions.

A widely utilized and effective method for preparing 9,10-disubstituted anthracenes, including this compound, involves the use of organometallic intermediates. datapdf.com The generation of 9,10-dilithioanthracene is a key step in this approach. This intermediate can be formed from the reaction of 9,10-dibromoanthracene (B139309) with a lithiating agent. datapdf.com The subsequent reaction of 9,10-dilithioanthracene with an iodine source yields the target compound.

One documented procedure involves the reaction of 9,10-dilithioanthracene with iodine to produce this compound. datapdf.com The dilithio intermediate is typically prepared in situ and used immediately. For example, reacting 9,10-dilithioanthracene, generated from 9,10-dibromoanthracene, with iodine resulted in the formation of this compound with a reported yield of 67%. datapdf.com This route offers a reliable pathway to the diiodinated product, avoiding the potentially harsh conditions of direct iodination.

| Starting Material | Reagents | Product | Yield | Reference |

| 9,10-Dibromoanthracene | 1) n-BuLi 2) I₂ | This compound | 67% | datapdf.com |

| Anthracene | 1) n-BuLi/TMEDA 2) I₂ | This compound | - | acs.org |

Palladium-Catalyzed Cross-Coupling Reactions Utilizing this compound

This compound serves as a valuable precursor in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. The carbon-iodine bonds are relatively reactive, making this compound an excellent substrate for forming new carbon-carbon bonds at the 9 and 10 positions of the anthracene core.

The Sonogashira reaction is a powerful cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper species. wikipedia.org this compound is an effective substrate for this reaction, allowing for the synthesis of various 9,10-bis(alkynyl)anthracene derivatives. These derivatives are of significant interest for their photophysical properties and potential applications in materials science. researchgate.net

The reaction typically involves coupling this compound with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. researchgate.net However, copper-free Sonogashira methodologies have also been successfully employed. qut.edu.au For instance, the reaction of this compound with acetylene (B1199291) nitroxide in the presence of DABCO and Pd(OAc)₂ represents a copper-free approach. qut.edu.au

Standard Sonogashira conditions using a Pd(II)/Cu(I) catalyst system have been used to prepare a series of 9,10-bis(p-R-phenylethynyl)anthracenes in good yields from this compound and para-substituted phenylethynes. researchgate.net The reactivity of the aryl iodide facilitates these couplings, often allowing for milder reaction conditions compared to other aryl halides. maynoothuniversity.iewikipedia.org

| Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

| Acetylene nitroxide 14 | Pd(OAc)₂, DABCO | DABCO | - | - | qut.edu.au |

| Acetylene nitroxide 14 | CuI, PdCl₂(PPh₃)₂ | Et₃N | - | 41-67% | qut.edu.au |

| para-Substituted phenylethynes | Pd(II)/Cu(I) | - | - | Good | researchgate.net |

| 4-Ethynylaniline derivatives | Pd(PPh₃)₂Cl₂/CuI | Triethylamine | - | >95% purity |

The Suzuki-Miyaura coupling is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organoboron compound with an organohalide. libretexts.org This reaction is widely used to synthesize biaryl compounds. This compound can be used as the dihalide component to produce 9,10-diaryl-substituted anthracenes. researchgate.net These products are of interest for their potential application as molecular switches. researchgate.net

The synthesis of 9,10-diphenylanthracene (B110198), for example, can be achieved via a cross-coupling reaction between a 9,10-dihalogenoanthracene, such as this compound, and a metal or half-metal phenyl compound in the presence of a suitable metal catalyst. google.com While many examples in the literature utilize 9,10-dibromoanthracene for Suzuki-Miyaura reactions due to its ready availability, this compound is also a viable and often more reactive substrate. researchgate.netgoogle.com The reaction involves reacting the diiodoanthracene with an aryl boronic acid in the presence of a palladium(0) catalyst and a base. researchgate.net

| Aryl Boronic Acid | Catalyst | Base | Product | Yield | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 9,10-Diphenylanthracene | - | chemicalbook.com |

| Various aryl boronic acids | Palladium(0) | - | 9,10-Diarylanthracenes | Good | researchgate.net |

Other Transition Metal-Mediated Coupling Strategies Involving this compound

Beyond the well-established Suzuki and Sonogashira reactions, other transition metal-mediated coupling strategies have been effectively utilized to synthesize a diverse range of 9,10-disubstituted anthracene derivatives. These methods offer alternative pathways for creating carbon-carbon and carbon-heteroatom bonds, expanding the accessible chemical space for anthracene-based materials.

One notable strategy is the Negishi coupling , which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. This reaction has been instrumental in the synthesis of various substituted anthracenes. frontiersin.org The use of organozinc reagents provides a different reactivity profile compared to organoboron or organotin compounds, sometimes offering advantages in terms of substrate scope and reaction conditions.

The Stille coupling , which pairs an organotin reagent with an organic halide, is another valuable tool in this context. While concerns about the toxicity of tin compounds exist, the Stille reaction is known for its tolerance of a wide array of functional groups and its reliability in forming C-C bonds. mdpi.com

Furthermore, the development of C-H activation methodologies represents a significant advancement in the synthesis of anthracene derivatives. frontiersin.org These reactions allow for the direct functionalization of C-H bonds, eliminating the need for pre-functionalized starting materials like diiodoanthracene. frontiersin.org This approach is more atom-economical and can simplify synthetic routes. Transition metals such as palladium, rhodium, and iridium are often employed to catalyze these transformations. nih.gov

The choice of catalyst and ligands is crucial for the success of these coupling reactions. Palladium complexes remain the most popular due to their high activity, selectivity, and functional group tolerance. mdpi.com However, there is a growing interest in using more earth-abundant and less expensive metals like nickel and copper as catalysts. frontiersin.org The development of new ligands, such as N-heterocyclic carbenes (NHCs) and specialized phosphines, has also been critical in improving the efficiency and scope of these transition metal-catalyzed reactions. frontiersin.orgeie.gr

Strategies for Derivatization at the 9,10-Positions and Beyond using this compound

This compound serves as a key intermediate for the synthesis of a wide array of 9,10-disubstituted anthracenes, which are valuable in materials science and electronic applications. researchgate.netmdpi.com The high reactivity of the carbon-iodine bonds facilitates various cross-coupling reactions, allowing for the introduction of diverse functionalities at these central positions.

The Sonogashira coupling is a prominent method for introducing acetylenic moieties. This palladium-catalyzed reaction between a terminal alkyne and an aryl halide, such as this compound, is highly efficient for creating carbon-carbon triple bonds. thieme-connect.comscispace.com For instance, the coupling of this compound with various terminal alkynes yields 9,10-diethynylanthracene (B3111712) derivatives. thieme-connect.com These reactions are often carried out in the presence of a copper(I) co-catalyst and an amine base. researchgate.net However, copper-free and amine-free Sonogashira reaction conditions have also been developed to create more environmentally friendly processes. researchgate.net

The resulting alkynyl-substituted anthracenes can be further modified. For example, desilylation of trimethylsilyl-protected alkynes can yield the terminal alkynes, which are themselves versatile building blocks for creating larger conjugated systems. researchgate.net These extended π-systems are of interest for their unique photophysical properties. researchgate.net

The Suzuki-Miyaura coupling is another cornerstone of derivatization strategies. This reaction involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org It is widely used to form biaryl linkages. For example, reacting this compound with arylboronic acids under Suzuki conditions leads to the formation of 9,10-diarylanthracenes. mdpi.com The reaction conditions, including the choice of palladium catalyst, ligands, and base, can be tuned to optimize the yield and purity of the desired products. researchgate.net

Beyond these two primary methods, other cross-coupling reactions can be employed for derivatization. As mentioned previously, Negishi and Stille couplings offer alternative routes to introduce alkyl, aryl, and other organic fragments.

The functionalization is not limited to the 9,10-positions. While this compound directly facilitates substitution at these sites, subsequent reactions on the newly introduced side chains can lead to further derivatization. This multi-step approach allows for the construction of highly complex and functionalized anthracene-based molecules. For instance, the synthesis of 9,10-bis(p-R-phenylethynyl)anthracenes demonstrates how the initial Sonogashira coupling product can be designed with further reactive sites for subsequent transformations. researchgate.net

Table of Synthetic Reactions for this compound Derivatization

| Reaction Name | Reactants | Catalyst/Reagents | Product Type |

| Sonogashira Coupling | This compound, Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, Amine base | 9,10-Dialkynylanthracene |

| Suzuki-Miyaura Coupling | This compound, Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 9,10-Diarylanthracene |

| Negishi Coupling | This compound, Organozinc Reagent | Pd or Ni catalyst | 9,10-Disubstituted Anthracene |

| Stille Coupling | This compound, Organotin Reagent | Pd catalyst | 9,10-Disubstituted Anthracene |

Reaction Mechanisms and Chemical Transformations Involving 9,10 Diiodoanthracene

Mechanistic Investigations of Cross-Coupling Reactions involving 9,10-Diiodoanthracene

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org this compound is a key substrate in these reactions, largely due to the labile nature of the carbon-iodine bonds, which facilitates reactions with a variety of coupling partners.

The functionalization of this compound through cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, typically proceeds via a catalytic cycle involving a transition metal catalyst, most commonly palladium. nih.govresearchgate.net The general mechanism for these palladium-catalyzed reactions involves three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.govresearchgate.net

The catalytic cycle begins with the oxidative addition of a C-I bond of this compound to a low-valent palladium(0) complex. wikipedia.org This step forms a palladium(II) intermediate. The choice of ligands coordinated to the palladium center is crucial as they significantly influence the efficiency and outcome of the reaction. nih.govnih.gov Electron-rich and bulky ligands can promote the oxidative addition step. researchgate.net

Following oxidative addition, the transmetalation step occurs, where an organometallic reagent (e.g., an organoboron compound in the Suzuki-Miyaura reaction or a terminal alkyne in the Sonogashira reaction) transfers its organic group to the palladium(II) center, displacing the iodide. wikipedia.org The nature of the ligand can also affect the rate and efficiency of this step. nih.gov

Finally, reductive elimination from the palladium(II) complex yields the functionalized anthracene (B1667546) derivative and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. wikipedia.org Ligands play a critical role in promoting this final step and preventing undesirable side reactions. nih.gov For instance, the use of specific N,N-bidentate ligands has been shown to improve conversion and selectivity in certain palladium-catalyzed C-H functionalization reactions. nih.gov The development of new ligands continues to be a major focus in expanding the scope and utility of these transformations. snnu.edu.cnmdpi.com

A variety of ligands have been explored to optimize the cross-coupling reactions of aryl halides. These include phosphorus-based ligands like phosphines and nitrogen-based ligands such as pyridines and bipyridines. nih.govnsf.gov The electronic and steric properties of these ligands can be fine-tuned to achieve desired reactivity and selectivity. nih.gov For example, in some palladium-catalyzed C-H functionalization reactions, the use of specific ligands can direct the reaction to a particular position on the aromatic ring. nih.gov

Interactive Data Table: Ligand Effects on Cross-Coupling Reactions

| Ligand Type | General Effect on Catalysis | Example Application |

| Electron-rich phosphines | Promote oxidative addition | Suzuki-Miyaura coupling |

| Bulky phosphines | Enhance reductive elimination, prevent catalyst decomposition | Heck coupling |

| N-heterocyclic carbenes (NHCs) | Strong σ-donors, form stable complexes | Various cross-coupling reactions |

| Bidentate nitrogen ligands | Can improve reactivity and selectivity | C-H functionalization |

Regioselectivity in the derivatization of this compound is generally straightforward due to the substitution at the 9 and 10 positions. Reactions typically occur at these two sites. However, in cases where stepwise functionalization is desired, the challenge lies in controlling the reaction to substitute only one of the iodine atoms. This can sometimes be achieved by carefully controlling stoichiometry and reaction conditions.

Stereoselectivity becomes a significant consideration when the incoming coupling partner or the resulting product has chiral centers. For instance, in the coupling of this compound with a chiral organometallic reagent, the stereochemistry of the product will be influenced by the mechanism of the transmetalation and reductive elimination steps. The development of enantioselective cross-coupling reactions often relies on the use of chiral ligands that can induce asymmetry in the transition state, leading to the preferential formation of one enantiomer. snnu.edu.cnnih.gov

While the anthracene core itself is achiral, the introduction of certain substituents can lead to atropisomerism if rotation around the newly formed single bond is hindered. However, for typical functionalizations of this compound, this is not a common issue.

The metabolism of related substituted anthracenes, such as 9-methylanthracene (B110197) and 9,10-dimethylanthracene (B165754), has been studied, revealing stereoselective formation of dihydrodiol metabolites. nih.gov This highlights that biological systems can exhibit high stereoselectivity in the transformation of anthracene derivatives.

Photochemical Reaction Pathways of this compound and Related Systems

The anthracene core is well-known for its rich photochemistry. Upon absorption of light, anthracene and its derivatives can undergo a variety of transformations, including dimerization, oxidation, and intramolecular processes.

One of the most characteristic photochemical reactions of anthracene is its [4π+4π] photodimerization. sioc-journal.cnccspublishing.org.cn This reaction involves the cycloaddition of two anthracene molecules upon irradiation with UV light, typically around 350 nm, to form a dimer. scispace.com This process is often reversible, with the dimer reverting to the monomers upon irradiation at a shorter wavelength (less than 300 nm). scispace.com

The photodimerization is believed to proceed through the excited singlet state of the anthracene derivative. The presence of substituents on the anthracene ring can significantly influence the efficiency and regioselectivity of the dimerization. For instance, studies on N,N'-dianthracen-n-ylurea derivatives have shown that the substitution position on the anthracene moiety affects the outcome of the photodimerization reaction. scispace.comrsc.org Specifically, the 9-substituted derivative (9DAU) readily undergoes intermolecular photodimerization. scispace.comrsc.org The substituents can affect the overlap of the π-systems of the interacting anthracene units, which is a critical factor for the cycloaddition to occur. rsc.org The crystallinity and substituent chain length of anthracene derivatives also play a role in their photodimerization and thermal dissociation kinetics. vub.be

Anthracene and its derivatives can act as photosensitizers, meaning they can absorb light energy and transfer it to other molecules. A common photosensitized process is the generation of singlet oxygen (¹O₂). researchgate.net Upon irradiation, the anthracene derivative is excited to its singlet state, which can then undergo intersystem crossing to the triplet state. This triplet state can then transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen.

Singlet oxygen can then react with the anthracene core itself or with other molecules in the system. The reaction of singlet oxygen with anthracenes typically forms an endoperoxide. photobiology.inforesearchgate.net This reaction is a characteristic chemical trap for singlet oxygen and is often used to detect its presence in photochemical systems. photobiology.info For example, the photosensitized oxidation of 9,10-dimethylanthracene yields the corresponding endoperoxide as the sole product. rsc.org

The efficiency of singlet oxygen generation and the subsequent oxidation can be influenced by the nature of the substituents on the anthracene ring and the reaction solvent. researchgate.netbohrium.com For instance, immobilizing photosensitizers on silica (B1680970) supports has been shown to affect the photooxidation efficiency of anthracene derivatives, with the polarity of the substrate and its interaction with the support being crucial factors. bohrium.com

When the anthracene core is substituted with both electron-donating and electron-accepting groups, intramolecular charge transfer (ICT) can occur upon photoexcitation. In such systems, the absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), often localized on the donor part of the molecule, to the lowest unoccupied molecular orbital (LUMO), which may be centered on the acceptor part. This creates an excited state with significant charge separation.

While this compound itself does not possess strong donor-acceptor character, it serves as a key starting material for the synthesis of derivatives that do exhibit ICT. core.ac.ukescholarship.org For example, Sonogashira cross-coupling reactions can be used to introduce π-conjugated electron-donating or -accepting groups at the 9 and 10 positions. scispace.com The study of electron transfer from various meso-substituted anthracenes has shown a correlation between their ionization potentials and charge-transfer transition energies in complexes with electron acceptors. cdnsciencepub.com

Halogen-Directed Reactivity and Interactions in this compound Chemistry

The reactivity of this compound is significantly governed by the presence of iodine substituents. These halogens direct the molecule's interactions through a phenomenon known as halogen bonding. A halogen bond is a directional, non-covalent interaction between an electrophilic region on a halogen atom (termed a σ-hole) and a nucleophilic Lewis base. utc.eduutc.eduumich.edu In the series of halogens, iodine is the most polarizable and tends to form larger σ-holes, leading to stronger halogen bonding interactions. umich.edu

This directional bonding is a powerful tool in crystal engineering and the design of supramolecular assemblies. researchgate.net For instance, while this compound itself provides a fundamental scaffold, its derivatives have been explicitly designed to harness halogen bonding. A notable example is 9,10-bis(iodoethynyl)anthracene, where the iodine atoms are separated from the anthracene core by an acetylene (B1199291) linker. utc.edunih.gov In the crystal structure of this derivative, the iodine atoms participate in I⋯π interactions with the π-electrons of adjacent anthracene rings. nih.gov These interactions, a form of halogen bonding, direct the formation of a two-dimensional supramolecular structure. nih.govdoaj.org

The introduction of halogen bonds influences key structural parameters. A comparison between the crystal structures of this compound and its ethynyl-substituted derivative highlights the impact of these directed interactions on molecular packing.

Table 1: Comparison of Intermolecular Spacing in Anthracene Derivatives

| Compound | Stacking Type | Interplanar Spacing (Å) | Interacting Moiety | Citation |

|---|---|---|---|---|

| This compound | Offset Stacking | 3.602 | Anthracene-Anthracene | nih.gov |

| 9,10-Bis(iodoethynyl)anthracene | Offset Stacking | 3.405 | Anthracene-Anthracene | nih.gov |

The reactivity of the C-I bond in this compound also makes it a valuable precursor in synthesis. It is frequently used in Sonogashira cross-coupling reactions to create more complex, conjugated systems, such as 9,10-bis(phenylethynyl)anthracenes (BPEAs), which are of interest for their optical and electronic properties. ljmu.ac.uk The synthesis involves the reaction of this compound with terminal alkynes in the presence of a palladium/copper catalyst. ljmu.ac.uk This chemical transformation leverages the reactivity of the iodine positions to build larger molecular architectures.

Electron Transfer Dynamics in this compound Systems

The electronic properties of anthracene are significantly modulated by substitution at the 9 and 10 positions, which directly impacts its behavior in electron transfer processes. cdnsciencepub.com The dynamics of electron detachment from the anthracene core can be quantified through several experimental measures, including gas-phase photoionization, the energy of charge-transfer (CT) excitation in electron donor-acceptor (EDA) complexes, and electrochemical oxidation potentials. cdnsciencepub.com

The highest occupied molecular orbital (HOMO) of anthracene has maximum electron density at the 9,10-positions, meaning substituents at these sites have a pronounced effect on ionization energy and oxidation potential. cdnsciencepub.com The iodine atoms in this compound are electron-withdrawing, which is expected to influence its electron-donating capability. vulcanchem.com

A systematic study of meso-substituted anthracenes reveals a linear correlation between their first ionization potentials (E1), their standard oxidation potentials (Eox), and the charge-transfer transition energies (hνCT) of their complexes with tetracyanoethylene (B109619) (TCNE). cdnsciencepub.com These parameters collectively provide insight into the energetics of electron transfer from the anthracene derivative.

Table 2: Electron Transfer Energetics of Selected Anthracene (D) Derivatives

| Anthracene Derivative (D) | First Ionization Potential, E1 (eV) | CT Transition Energy with TCNE, hνCT (eV) | Oxidation Potential, Eox (V vs. SCE) | Citation |

|---|---|---|---|---|

| Anthracene | 7.42 | 1.74 | 1.09 | cdnsciencepub.com |

| 9-Methylanthracene | 7.26 | 1.58 | 1.00 | cdnsciencepub.com |

| 9-Bromoanthracene | 7.45 | 1.77 | 1.13 | cdnsciencepub.com |

| 9,10-Dichloroanthracene | 7.55 | 1.88 | 1.20 | cdnsciencepub.com |

Data for this compound was not available in the comparative study, but the trend shows that halogen substitution increases the energy required for electron removal compared to alkyl substitution.

Beyond intermolecular electron transfer, the iodine substituents also influence intramolecular electronic processes due to the "heavy-atom effect." The presence of heavy iodine atoms enhances spin-orbit coupling, which facilitates intersystem crossing from the lowest excited singlet state (S1) to the triplet state (T1). researchgate.net This process competes with fluorescence, leading to a very low fluorescence quantum yield for this compound in solution (0.018 in hexane). researchgate.net This efficient population of the triplet state is a key feature of its electron dynamics, making it and other halogenated anthracenes subjects of study for applications leveraging triplet excitons. researchgate.net

Studies on linked donor-acceptor systems, where anthracene is covalently attached to an acceptor, have provided detailed insights into the kinetics of charge transfer and recombination. For example, in systems where an anthracene donor is linked to a N,N-dimethylaniline moiety, photoexcitation leads to the formation of a charge-transfer complex with distinct formation rates depending on the solvent environment. columbia.edu Understanding the rates of electron transfer and back electron transfer is crucial for designing molecular materials for applications in organic electronics and photovoltaics. rsc.org

Structural Analysis and Supramolecular Chemistry of 9,10 Diiodoanthracene and Its Assemblies

Advanced Crystallographic Investigations of 9,10-Diiodoanthracene and Derivatives

Advanced crystallographic techniques, particularly single-crystal X-ray diffraction, have been indispensable in elucidating the precise three-dimensional arrangements of this compound and its derivatives in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Architectures

Single-crystal X-ray diffraction (SC-XRD) provides detailed information on the atomic arrangement within a crystal, including bond lengths, bond angles, and unit cell dimensions. uhu-ciqso.es The crystal structure for this compound (C₁₄H₈I₂) was first reported in 1996. acs.org Studies have shown that its ambient pressure crystal structure exhibits unusual stability, remaining intact up to pressures of at least 20 GPa. researchgate.net

The functionalization of the anthracene (B1667546) core leads to diverse and complex solid-state architectures. A notable example is 9,10-bis(iodoethynyl)anthracene, a derivative synthesized from 9,10-bis(trimethylsilylethynyl)anthracene. nih.gov Its crystal structure analysis provides critical insights into the effects of introducing iodoethynyl groups at the 9 and 10 positions. nih.gov The C–I bond lengths in this derivative average 1.996 (4) Å, and the C–C≡C–I fragments are nearly linear, with bond angles around 177-178°. nih.gov This slight bending is attributed to the formation of intermolecular interactions within the crystal lattice. nih.gov

Table 1: Crystallographic Data for 9,10-bis(iodoethynyl)anthracene

| Parameter | Value |

| Chemical Formula | C₁₈H₈I₂ |

| C-I Bond Length (avg.) | 1.996 (4) Å |

| C-I...Centroid Angle (I1) | 151.2 (3)° |

| C-I...Centroid Angle (I2) | 150.1 (3)° |

| Source | nih.gov |

Analysis of Packing Motifs and Crystal Engineering Principles in this compound Materials

The solid-state packing of this compound is characterized by a quasi-one-dimensional stacking of molecules. researchgate.net This arrangement involves offset π-stacking with a significant interplanar spacing of 3.602 Å between anthracene scaffolds. nih.gov

Crystal engineering principles allow for the modulation of these packing motifs by altering the substituents on the anthracene core. For instance, replacing the iodo groups with phenylethynyl groups in 9,10-bis(phenylethynyl)anthracene (B116448) results in a similar offset stacking but with a much closer interplanar distance of 3.405 Å. nih.govunilag.edu.ng This demonstrates how substituent changes can fine-tune π-π stacking distances. In derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA), the introduction of amide functionalities can further guide the molecular arrangement through additional hydrogen bonding, leading to more organized H-type aggregates. ljmu.ac.uk The ability to control these packing modes is crucial for designing materials with specific electronic and optical properties.

Intermolecular Interactions Governing this compound Assembly

The self-assembly of this compound and its derivatives is governed by a combination of subtle but powerful intermolecular forces, including halogen bonding, π-π stacking, and hydrogen bonding.

Halogen Bonding Interactions in this compound Systems: Experimental and Theoretical Characterization

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a Lewis base. utc.eduresearchgate.netmdpi.com While this compound itself lacks a suitable halogen bond acceptor, its derivatives can be designed to exploit this interaction for controlled self-assembly.

π-π Stacking Effects in Solution and Solid State of this compound Derivatives

π-π stacking is a critical organizing force in aromatic systems, including anthracene derivatives. iiti.ac.in In the solid state, the nature of this stacking dictates the electronic properties of the material. As established through X-ray diffraction, this compound exhibits an offset π-stacking arrangement. nih.gov Derivatives like 9,10-bis(phenylethynyl)anthracene also form stacks, sometimes in a brickwork pattern with mean interplanar separations of about 3.4 Å. unilag.edu.ng

In solution, π-π stacking drives the aggregation of these molecules. For derivatives of 9,10-bis(phenylethynyl)anthracene (BPEA), concentration- and temperature-dependent 1H NMR studies show a progressive broadening and upfield shift of proton resonances. ljmu.ac.uk This indicates a face-to-face π-stacking of the monomer units to form aggregate species. ljmu.ac.uk The formation of these H-type aggregates is also supported by changes in UV-Vis and fluorescence spectroscopy, where a blue-shift in absorption and quenching of fluorescence are observed upon aggregation. unilag.edu.ngljmu.ac.uk

Table 2: Key Intermolecular Stacking Distances in Anthracene Derivatives

| Compound | Interaction Type | Distance |

| This compound | Offset π-stacking (interplanar) | 3.602 Å |

| 9,10-Bis(phenylethynyl)anthracene | Offset π-stacking (interplanar) | 3.405 Å |

| 1,8-Diiodoanthracene | Sandwiched dimer π-stacking | 3.401 Å |

| Source | nih.govnih.gov |

Influence of Hydrogen Bonding on Self-Assembly Processes of this compound-based Materials

While the parent this compound molecule cannot participate in hydrogen bonding, its derivatives can be functionalized with groups capable of forming these bonds, such as amides or carboxylic acids. unilag.edu.ngljmu.ac.uk Hydrogen bonding acts as a powerful directional tool that, in cooperation with other non-covalent interactions, can steer the self-assembly process towards highly ordered structures. ljmu.ac.ukresearchgate.net

A comparative study of two BPEA derivatives—one with amide groups and one without—highlights the crucial role of hydrogen bonding. ljmu.ac.uk While both systems form π-stacks, the amide-containing derivative forms significantly larger and more stable associates in solution. ljmu.ac.uk The cooperative effect of π-π stacking and intermolecular hydrogen bonding in this system drives the formation of well-organized one-dimensional stacks and increases the association constant by two to three orders of magnitude. ljmu.ac.ukresearchgate.net This demonstrates that hydrogen bonding can be a prerequisite for creating highly ordered assemblies of BPEA-based materials in solution. ljmu.ac.uk

Design and Fabrication of Supramolecular Architectures from this compound

The strategic placement of iodine atoms at the 9 and 10 positions of the anthracene core makes this compound a valuable and versatile building block in supramolecular chemistry and materials science. These iodine substituents are not merely passive placeholders; they serve as highly effective reactive sites for carbon-carbon bond formation and as potent halogen bond donors, guiding the self-assembly of molecules into well-defined, higher-order structures. This dual functionality allows for the rational design and fabrication of complex supramolecular architectures with tailored properties.

Formation of Nanostructures and Polymeric Assemblies Incorporating this compound Units

The conversion of this compound into more complex structures is frequently achieved through robust and efficient cross-coupling reactions, most notably the Palladium/Copper-catalyzed Sonogashira reaction. ljmu.ac.uk This reaction allows for the covalent coupling of the diiodoanthracene core with terminal alkynes, yielding 9,10-bis(alkynyl)anthracene derivatives. These derivatives serve as elaborated synthons for the construction of sophisticated nanostructures and polymeric materials.

For instance, this compound can be coupled with functionalized ethynylbenzenes to create 9,10-bis(phenylethynyl)anthracene (BPEA) derivatives. ljmu.ac.ukunilag.edu.ng These molecules exhibit a strong tendency to self-assemble in solution. In nonpolar solvents like methylcyclohexane (B89554) (MCH), BPEA derivatives can form H-type aggregates, which are characterized by a parallel, face-to-face stacking of the anthracene cores. ljmu.ac.uk This aggregation is evidenced by changes in UV-Vis and fluorescence spectroscopy, such as a blue-shift in absorbance and a decrease in fluorescence quantum yield upon aggregation. ljmu.ac.uk

The derivatization of the anthracene core is a key strategy for controlling the properties of the resulting assemblies. By attaching different functional groups to the ethynyl (B1212043) moieties, researchers can fine-tune intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the final morphology of the self-assembled nanostructures. researchgate.net

Beyond discrete nanostructures, this compound is a precursor for synthesizing conjugated polymers. These materials are of significant interest for their applications in optoelectronics. For example, after conversion to 9,10-di(furan-2-yl)anthracene, the monomer can be electrochemically copolymerized with 3,4-ethylenedioxythiophene (B145204) (EDOT). nih.gov The resulting copolymer exhibits electrochromic properties, changing color from blue in its neutral state to lilac when oxidized. nih.gov This highlights how the intrinsic photophysical properties of the anthracene unit can be incorporated into a polymeric backbone to create functional materials. The table below summarizes key findings in the development of these assemblies.

| Precursor | Reaction/Assembly Method | Resulting Structure | Key Property/Finding |

| This compound | Sonogashira coupling with 1,2,3-tris(dodecyloxy)-5-ethynylbenzene | 9,10-bis(phenylethynyl)anthracene (BPEA) derivative | Self-assembles into H-type aggregates in nonpolar solvents. ljmu.ac.uk |

| This compound | Sonogashira coupling with 4-ethynyl(methylbenzoate) | 9,10-bis(4-carbomethoxyphenylethynyl)anthracene | Precursor to a conjugated rigid-rod bis(carboxylato) ligand for coordination polymers. unilag.edu.ng |

| 9,10-di(furan-2-yl)anthracene (derived from this compound) | Electrochemical copolymerization with EDOT | Poly(9,10-di(furan-2-yl)anthracene-co-EDOT) | Electrochromic copolymer with a 1.65 eV optical band gap and fast switching time. nih.gov |

| 1,5-bis((2-ethylhexyl)oxy)-4,8-diiodoanthracene-9,10-dione | Stille and Suzuki coupling reactions | Donor-Acceptor (D-A1-D-A2) type polymers | Synthesis of polymers for potential use in organic electronics. rsc.org |

Halogen bonding is another critical non-covalent interaction exploited in the design of assemblies from iodo-substituted anthracenes. nih.govsemanticscholar.org The electropositive region on the iodine atoms (the σ-hole) can interact favorably with Lewis bases like nitrogen or oxygen atoms, providing a directional and reliable tool for crystal engineering and the formation of co-crystals and other supramolecular networks. semanticscholar.orgrsc.org

Dynamic Supramolecular Systems and Conformational Changes in this compound Derivatives

Supramolecular assemblies are often not static but exist in a dynamic equilibrium that can be influenced by external stimuli such as solvent, temperature, or concentration. nih.gov This dynamic nature is a hallmark of "smart" materials. The self-assembly of BPEA derivatives, derived from this compound, provides a clear example. The aggregation of these molecules is reversible and highly dependent on solvent polarity and temperature. ljmu.ac.uk In a good solvent like dichloromethane, the molecules are molecularly dispersed, but in a poor solvent like methylcyclohexane, they aggregate; this process can be reversed by heating. ljmu.ac.uk This demonstrates a controllable, dynamic supramolecular system.

Conformational changes within the molecular building blocks are also integral to the function of these systems. While the anthracene core is largely planar, the rotational freedom of the appended groups, such as the phenyl rings in BPEA, can influence the packing and electronic communication between molecules in the assembled state. researchgate.net X-ray diffraction studies of crystals of this compound derivatives reveal detailed information about these conformations and the intermolecular interactions that stabilize the lattice. researchgate.netscispace.com For example, DFT calculations on 9,10-dihaloanthracene derivatives adsorbed on a graphene sheet show how the conformation and binding energy are affected by the nature of the halogen substituent. worktribe.comaip.org

The development of dynamic systems also extends to polymers. For instance, rigid polymers incorporating intramolecular hydrogen bonds have been designed where the polymer's solubility and conformation can be actively controlled by chemically protecting and deprotecting the hydrogen-bonding sites. nsf.gov While not directly using this compound, this principle of manipulating non-covalent interactions to control polymer conformation is highly relevant to the design of advanced materials derived from it. The interplay between covalent synthesis and dynamic supramolecular assembly allows for the creation of complex systems where properties can be switched or tuned. rsc.org

| System | Stimulus/Factor | Observed Change | Significance |

| 9,10-bis(phenylethynyl)anthracene derivatives | Solvent polarity, Temperature | Reversible aggregation/dissolution | Demonstrates a controllable, dynamic supramolecular equilibrium. ljmu.ac.uk |

| 9,10-dihaloanthracene derivatives | Adsorption on graphene | Changes in binding energy and conformation | Illustrates the influence of surfaces on molecular conformation. worktribe.comaip.org |

| Anthracene-based bimetallic ruthenium vinyl complexes | Steric hindrance | Variation in planarity between 9,10- and 2,6-disubstituted isomers | Shows how substituent position affects molecular conformation and electronic properties. researchgate.net |

| 9,10-disubstituted anthracenes | Synthesis from 9,10-dilithioanthracene | Access to a variety of derivatives | Enables systematic studies of how substituents affect conformation and properties. acs.org |

Advanced Spectroscopic and Computational Methodologies for Studying 9,10 Diiodoanthracene

Computational Chemistry and Theoretical Modeling of 9,10-Diiodoanthracene

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions of this compound

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and properties of anthracene (B1667546) derivatives. researchgate.netsemanticscholar.org By calculating the electron density of a system, DFT can accurately predict a wide range of molecular properties. For this compound, DFT calculations are instrumental in elucidating its fundamental electronic characteristics.

Detailed research findings from DFT studies on related 9,10-disubstituted anthracenes provide a framework for understanding this compound. usd.ac.idresearchgate.net These calculations typically involve geometry optimization to find the most stable molecular structure, followed by the computation of electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and electronic transport properties. usd.ac.id

Global chemical reactivity descriptors, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, can be calculated from the HOMO and LUMO energies. researchgate.net These descriptors help in predicting the reactivity of this compound in chemical reactions. For instance, a smaller HOMO-LUMO gap suggests higher reactivity and polarizability. usd.ac.id The introduction of iodine atoms at the 9 and 10 positions is expected to significantly influence these electronic properties due to the heavy atom effect and the electron-withdrawing nature of halogens.

| Property | Calculated Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 3.3 eV | Indicates electronic excitability, chemical reactivity, and kinetic stability. |

| Ionization Potential | 5.8 eV | Energy required to remove an electron. |

| Electron Affinity | 2.5 eV | Energy released when an electron is added. |

Molecular Dynamics (MD) Simulations for Conformational and Intermolecular Studies of this compound Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of this compound in condensed phases, such as crystals or solutions. nih.gov

In the context of this compound, MD simulations can be employed to investigate how individual molecules pack together in a crystalline lattice and the nature of the non-covalent interactions, such as van der Waals forces and potential halogen bonding, that govern this packing. The simulations can reveal the flexibility of the anthracene core and the motion of the iodine substituents. Understanding these intermolecular interactions is crucial as they dictate the material's bulk properties, including its thermal and electronic characteristics.

A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of its atomic coordinates. The system is then allowed to evolve over a set period, with trajectories of atomic positions and velocities being recorded. nih.gov Analysis of these trajectories can yield information on structural parameters like bond lengths, angles, and dihedral angles, as well as providing insights into the collective motions within the system.

| Area of Study | Information Gained | Potential Significance |

|---|---|---|

| Crystal Packing | Preferred molecular orientations, lattice energies, intermolecular distances. | Understanding solid-state structure and its influence on electronic properties. |

| Conformational Analysis | Flexibility of the anthracene backbone, rotational freedom of substituents. | Insight into molecular stability and steric effects. |

| Solvation Studies | Interaction with solvent molecules, radial distribution functions. | Predicting solubility and behavior in solution. |

| Thermal Properties | Simulation of thermal motion, potential for phase transitions. | Understanding material stability at different temperatures. |

Quantum Chemical Calculations for Excited State Dynamics and Energy Transfer in this compound

Quantum chemical calculations are essential for understanding the behavior of molecules upon absorption of light, including their excited-state dynamics and potential for energy transfer. semanticscholar.org For this compound, methods such as Time-Dependent Density Functional Theory (TD-DFT) are used to investigate its photophysical properties. researchgate.net

These calculations can predict the electronic absorption and emission spectra by determining the energies of various excited states and the probabilities of transitions between them. arxiv.org A key area of investigation for anthracene derivatives is the nature of their excited states, which can involve phenomena like intramolecular charge transfer or excited-state symmetry breaking, particularly in polar solvents. semanticscholar.orgrsc.org

For this compound, quantum chemical calculations can elucidate the influence of the heavy iodine atoms on the excited-state properties. The presence of iodine is known to enhance spin-orbit coupling, which can facilitate intersystem crossing from singlet to triplet excited states. This has significant implications for the molecule's fluorescence and phosphorescence quantum yields. By mapping out potential energy surfaces of the ground and excited states, these computational methods can model the pathways for radiative and non-radiative decay, providing a detailed picture of the molecule's photophysics. researchgate.net

Lattice Dynamics Calculations for Crystalline States of this compound

Lattice dynamics calculations are a theoretical approach used to study the vibrational properties (phonons) of crystalline solids. uclouvain.be These calculations have been successfully applied to this compound to understand its crystal structure and behavior under pressure. aip.org The method involves computing the forces between atoms in the crystal lattice to determine the frequencies of the collective atomic vibrations.

For this compound, which crystallizes in a triclinic structure with two inequivalent molecules per unit cell, lattice dynamics calculations using an atom-atom potential have been performed to compute the crystallographic structure and lattice phonon frequencies as a function of pressure. aip.org The results of these calculations show satisfactory agreement with experimental data from Raman spectroscopy up to 9.5 GPa. aip.org

These studies have confirmed the stability of the ambient pressure crystal structure of this compound up to nearly 20 GPa, in contrast to other dihalogenated anthracenes that exhibit pressure-induced phase transitions. aip.org The calculations provide the pressure dependence of cell parameters and phonon frequencies, offering insights into the stability of the crystal lattice.

| Symmetry | Experimental Frequency | Calculated Frequency |

|---|---|---|

| Ag | 85.0 | 84.9 |

| Ag | 62.5 | 65.6 |

| Ag | 47.5 | 49.6 |

| Ag | 36.5 | 41.2 |

| Ag | 28.5 | 27.7 |

| Ag | 15.0 | 14.8 |

| Au | - | 51.5 |

| Au | - | 34.3 |

| Au | - | 20.9 |

Theoretical Modeling of Electron Transfer and Redox Potentials for this compound Derivatives

Theoretical modeling plays a crucial role in predicting the electrochemical behavior of molecules, including electron transfer kinetics and redox potentials. For this compound and its derivatives, computational methods, often based on DFT, can be used to model their oxidation and reduction processes. mdpi.com

These models calculate the energy changes associated with the removal or addition of an electron to the molecule, which are directly related to the redox potentials. The calculations can be performed for the molecule in the gas phase and can be extended to include solvent effects using various solvation models. This allows for a more direct comparison with experimental results typically obtained from cyclic voltammetry in solution.

By systematically modifying the structure of this compound derivatives in silico, these theoretical models can predict how different functional groups would affect the redox potentials. This predictive capability is highly valuable in the rational design of new materials for applications in organic electronics, where the tuning of frontier molecular orbital energy levels and redox stability is critical. mdpi.com

Applications of 9,10 Diiodoanthracene As a Building Block in Functional Materials Research

Role in the Rational Design of Optoelectronic and Sensor Materials

The rational design of materials for optoelectronic and sensing applications requires a deep understanding of the relationship between molecular structure and function. 9,10-Diiodoanthracene provides a versatile platform for creating molecules with specific light-emitting and sensing capabilities.

Integration into Light-Emitting Systems and Chemiluminescent Emitters via this compound

The anthracene (B1667546) core is a well-known luminophore, and its derivatives are widely used in light-emitting applications. By functionalizing the 9 and 10 positions of anthracene, it is possible to create highly efficient and stable blue-light emitters for OLEDs researchgate.net. The substituents play a crucial role in preventing intermolecular π-π stacking, which can lead to fluorescence quenching in the solid state. While specific examples detailing the direct use of this compound for the synthesis of the final emitter are not prevalent, its role as a key intermediate is implied in the synthesis of various 9,10-disubstituted anthracene derivatives.

For example, the synthesis of novel 9,10-diphenylanthracene (B110198) derivatives containing bulky substituents has led to the development of high-efficiency OLEDs researchgate.net. The synthesis of such molecules often proceeds through a cross-coupling reaction where a dihalogenated anthracene, such as this compound, would be a suitable starting material.

Contribution to Charge Transport Materials and Organic Semiconductors from this compound

Efficient charge transport is a critical property for organic semiconductors used in devices like organic field-effect transistors (OFETs) and OLEDs. The planar and rigid structure of the anthracene core is conducive to ordered molecular packing in the solid state, which facilitates intermolecular charge hopping. The functionalization at the 9 and 10 positions significantly influences this packing and, consequently, the charge transport properties of the material researchgate.netrsc.orgsemanticscholar.org.

Research on non-symmetric 9,10-diphenylanthracene-based derivatives has demonstrated that modifications at these positions can lead to materials with high hole drift mobilities, on the order of 10⁻³ to 10⁻² cm² V⁻¹ s⁻¹ researchgate.netrsc.orgsemanticscholar.org. The synthesis of these materials often involves Suzuki or similar cross-coupling reactions, where this compound can serve as a highly reactive precursor. The ability to introduce a wide variety of substituents via cross-coupling with this compound allows for the fine-tuning of the intermolecular interactions and solid-state packing, which are crucial for optimizing charge transport.

Advanced Materials for Energy and Supramolecular Applications originating from this compound

Beyond organic electronics, this compound is a valuable precursor for the construction of advanced materials with applications in energy and supramolecular chemistry. The rigid anthracene core and the reactive iodine atoms enable the formation of well-defined and stable porous structures and complex molecular assemblies.

The derivatization of the 9 and 10 positions of anthracene with carboxylic acid groups has led to the synthesis of metal-organic frameworks (MOFs) rsc.orgrsc.org. These porous materials exhibit high thermal stability and can be used as heterogeneous catalysts and for luminescent detection rsc.orgrsc.org. For example, a cadmium-based MOF constructed from 4,4′-(9,10-anthracenediyl)dibenzoic acid has been shown to be a highly active catalyst for the oxidation of alkylbenzenes rsc.org. The synthesis of the ligand for this MOF can be envisioned to start from this compound through a two-fold Sonogashira or Suzuki coupling followed by oxidation of methyl groups to carboxylic acids.

Furthermore, the anthracene unit can be incorporated into porous organic polymers. For instance, porous copolymers of 9,10-bis(methacryloyloxymethyl)anthracene have been synthesized, demonstrating the versatility of the anthracene core in creating porous materials mdpi.com. The synthesis of the monomer for such polymers could potentially be derived from this compound. These porous materials have potential applications in gas storage and separation.

In supramolecular chemistry, the rigid and planar nature of the anthracene core makes it an ideal component for constructing complex, self-assembled structures. While specific studies focusing on the supramolecular chemistry of this compound itself are not widely reported, the principles of crystal engineering and non-covalent interactions can be applied to its derivatives to create novel supramolecular architectures with interesting photophysical properties.

Future Research Directions and Emerging Paradigms

Novel Synthetic Strategies for Enhanced Efficiency and Selectivity in 9,10-Diiodoanthracene Functionalization

The functionalization of the this compound core is pivotal for tuning its properties, but traditional synthetic methods can suffer from low yields and poor selectivity. Future research is focused on developing innovative strategies to overcome these limitations. One promising avenue involves the use of halogenated substrates, which can exhibit higher selectivity and milder reaction temperatures due to the comparative weakness of the C(sp²)–X bond, facilitating more controlled substitutions. beilstein-journals.org For instance, moving from direct C-H activation on an anthracene (B1667546) core to using a pre-halogenated starting material like 9,10-dibromoanthracene (B139309) has shown promise for faster, more efficient conversions to disubstituted products. beilstein-journals.org

Furthermore, the principles of green chemistry are increasingly influential. The development of catalyst- and solvent-free reaction conditions, such as solid-state grinding techniques, represents a significant paradigm shift. researchgate.net These methods not only offer manipulative simplicity and easier workups but also lead to shorter reaction times and higher, often quantitative, yields. researchgate.net Adapting such solvent-free protocols for the functionalization of this compound could drastically improve the efficiency and environmental footprint of synthesizing its derivatives.

| Strategy | Rationale | Potential Advantages |

| Halogenated Substrates | Weaker C(sp²)–X bonds allow for milder reaction conditions and greater positional control. | Higher selectivity, improved yields, faster reaction rates. beilstein-journals.org |

| Solvent-Free Synthesis | Eliminates the need for potentially hazardous solvents and simplifies product purification. | High efficiency, shorter reaction times, alignment with green chemistry principles. researchgate.net |

| Advanced Catalysis | Development of novel catalysts for cross-coupling reactions at the iodo-positions. | Access to a wider range of functional groups and complex molecular architectures. |

Deeper Understanding of Complex Reaction Mechanisms and Photochemical Pathways involving this compound

The anthracene core is renowned for its rich and complex photochemistry, a characteristic that is modulated by substituents at the 9 and 10 positions. A primary area for future investigation is the detailed elucidation of the photochemical pathways of this compound and its derivatives. Upon photoexcitation in the presence of oxygen, many anthracene derivatives form endoperoxides. plos.org These intermediates can then follow several decomposition pathways, which are highly dependent on the nature of the substituents. plos.org

Two major competing thermal or photochemical reaction pathways for anthracene endoperoxides are:

Cycloreversion: This pathway involves the cleavage of the C-O bonds, regenerating the parent anthracene derivative and releasing singlet oxygen. plos.org

O-O Bond Cleavage: This homolytic cleavage results in a biradical intermediate that can rearrange to form various products, such as diepoxides. fu-berlin.deresearchgate.net

Future research will focus on understanding how the bulky and electron-withdrawing iodine atoms in this compound influence the branching ratio between these pathways. Elucidating these mechanisms is critical for applications where photostability is key or where the controlled release of singlet oxygen is desired. Advanced spectroscopic techniques and computational modeling will be instrumental in mapping these complex potential energy surfaces. Another relevant degradation pathway for the anthracene core involves oxidation to 9,10-anthraquinone, a process that can be mediated by photocatalysts. researchgate.net

Advanced Characterization of Dynamic Supramolecular Systems based on this compound

This compound is an attractive building block for constructing dynamic supramolecular systems due to its rigid, planar structure and the potential for halogen bonding. A key future direction is the use of advanced techniques to characterize the formation and behavior of these complex assemblies. While microscopy and diffraction can reveal the static structure and morphology of such materials, understanding their dynamic nature in solution requires more sophisticated methods. nih.gov

Techniques like Fourier-transform infrared (FT-IR) spectroscopy are crucial for probing the non-covalent interactions, such as hydrogen bonds, that drive the self-assembly process. nih.gov For certain systems, Surface-Enhanced Raman Spectroscopy (SERS) can provide enhanced resolution to characterize weak intermolecular interactions. nih.gov To understand the kinetics and thermodynamics of these dynamic systems, researchers are turning to mathematical models fitted to experimental data, such as NMR dilution titrations. nih.gov This approach allows for the characterization of complex equilibria in solution, providing quantitative data on parameters like the degree of polymerization and association constants. nih.gov Applying these advanced characterization methodologies will provide unprecedented insight into how this compound-based building blocks assemble into functional supramolecular materials.

| Characterization Technique | Information Gained | Relevance to this compound Systems |

| FT-IR Spectroscopy | Identifies specific bonds involved in intermolecular interactions (e.g., hydrogen bonding). nih.gov | Elucidating the driving forces for self-assembly. |

| SERS | High-resolution vibrational spectroscopy for probing weak intermolecular forces. nih.gov | Characterizing halogen bonding and other subtle interactions. |

| NMR Dilution Titrations | Provides data on chemical shifts as a function of concentration. | Determining association constants and thermodynamic parameters of assembly. nih.gov |

| Mathematical Modeling | Analyzes experimental data to describe complex dynamic equilibria. nih.gov | Quantifying the size, distribution, and stability of supramolecular polymers. nih.gov |

Computational Design and Predictive Modeling for New this compound-Derived Materials

The empirical, trial-and-error approach to materials discovery is gradually being superseded by computational design and predictive modeling. This paradigm shift is central to the future of this compound research. By using sophisticated computational chemistry techniques, it is possible to predict the properties of hypothetical molecules before committing resources to their synthesis. mit.edu

While Density Functional Theory (DFT) has been a workhorse for modeling molecular systems, future research will increasingly rely on more accurate, albeit computationally intensive, methods like coupled-cluster theory (e.g., CCSD(T)). mit.edu These "gold standard" quantum chemistry techniques can provide results as trustworthy as experiments. mit.edu For this compound derivatives, these models can predict key properties relevant to materials science, including:

Optical Properties: Calculating the excitation gap to determine the absorption and emission frequencies of light, which is crucial for designing materials for OLEDs. mit.edu

Electronic Properties: Modeling charge transport characteristics for applications in organic semiconductors.

Thermodynamic Stability: Assessing the stability of different conformations and supramolecular arrangements.

The ultimate goal is to use these theoretical tools to screen libraries of virtual this compound derivatives, identify promising candidates with a desired set of criteria, and then direct synthetic efforts towards these high-potential targets. mit.edu

Expanded Utility of this compound in Emerging Fields of Chemical Science

The unique combination of properties offered by the this compound scaffold—a rigid aromatic core, heavy-atom substituents, and defined points for functionalization—positions it for expanded utility in several emerging fields. While anthracene derivatives are already known for their use in optoelectronics and as chemical sensors, future research aims to leverage the specific attributes of the diiodo- substitution. researchgate.net

One of the most promising areas is in organic electronics , particularly as emitters in Organic Light-Emitting Diodes (OLEDs). Functionalized 9,10-disubstituted anthracenes have been shown to be attractive materials for deep-blue OLED emitters, demonstrating high photoluminescence quantum yields and significantly improved photostability compared to the parent anthracene molecule. beilstein-journals.org The heavy iodine atoms in this compound could further be exploited to enhance intersystem crossing, making it a candidate for phosphorescent or Thermally Activated Delayed Fluorescence (TADF) materials.

Another emerging application is in photocatalysis . The selective oxidation of the anthracene core to 9,10-anthraquinone is an important industrial process, and developing catalysts that can perform this transformation efficiently under mild conditions is a key goal. researchgate.net this compound could serve as a precursor for novel catalyst structures or as a photosensitizer itself. Its ability to potentially generate singlet oxygen upon irradiation also opens doors for its use in photodynamic therapy and fine chemical synthesis. rsc.org

| Emerging Field | Potential Role of this compound | Key Properties |

| Organic Electronics (OLEDs) | Core for deep-blue emitters; potential scaffold for TADF or phosphorescent materials. | High photoluminescence quantum yield, enhanced photostability, heavy-atom effect. beilstein-journals.org |

| Organic Semiconductors | Building block for p-type or n-type semiconducting materials. | Rigid, planar core for π-π stacking; tunable electronic properties through functionalization. researchgate.net |

| Photocatalysis | Precursor to catalysts; photosensitizer for oxidation reactions. | Ability to absorb light and generate reactive oxygen species. researchgate.netrsc.org |

| Chemical Sensors | Fluorescent probe whose emission is modulated by the presence of specific analytes. | Strong fluorescence, potential for functionalization with receptor groups. researchgate.net |

Q & A

Q. What are the recommended synthetic routes for preparing 9,10-diiodoanthracene with high purity?

- Methodological Answer : this compound is synthesized via iodination of anthracene using iodine monochloride (ICl) or iodine in the presence of oxidizing agents. A common approach involves the Sonogashira–Hagihara cross-coupling reaction, where 1,8-diiodoanthracene serves as a precursor. For example, coupling with alkynes under palladium catalysis (e.g., Pd(PPh₃)₄) and copper iodide (CuI) in a triethylamine/THF solvent system yields derivatives with high regioselectivity . Optimization of reaction conditions, such as adjusting catalyst loading and temperature, can increase yields from ~46% to >95% . Purification typically involves column chromatography or preparative HPLC, followed by recrystallization.

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : While specific safety data for this compound is limited, analogous halogenated anthracenes (e.g., 9,10-dibromoanthracene) suggest precautions:

- Use PPE (gloves, goggles, lab coats) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust or vapors.

- Avoid environmental release due to potential aquatic toxicity .

- Store in sealed containers at room temperature in a dry, ventilated area.

Advanced Research Questions

Q. How does hydrostatic pressure influence the structural stability and electronic properties of this compound crystals?

- Methodological Answer : High-pressure Raman, absorption, and fluorescence spectroscopy reveal that this compound (DIA) retains its quasi-one-dimensional molecular stacking up to 20 GPa. Intermolecular Raman-active phonons show pressure-dependent shifts due to enhanced van der Waals interactions. Lattice dynamics modeling, using intermolecular potential calculations, aligns with experimental data, confirming structural rigidity. This stability is attributed to strong iodine-mediated interactions, making DIA a candidate for high-pressure optoelectronic studies .

| Pressure (GPa) | Observed Structural Stability | Key Spectral Changes |

|---|---|---|

| 0–10 | No phase transition | Gradual phonon softening |

| 10–20 | Stable stacking | Fluorescence redshift |

Q. What role does this compound play in molecular electronics and single-molecule junction studies?

- Methodological Answer : In scanning tunneling microscopy break-junction (STM-BJ) experiments, this compound derivatives act as molecular wires. The iodine substituents enhance electronic coupling between the anthracene core and electrodes, facilitating charge transport. Key steps include:

Q. How can computational modeling predict the intermolecular interactions in this compound crystals?

- Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations are used to model iodine-iodine and π-π interactions. Parameters include:

- Intermolecular distances : Optimized at ~3.5–4.0 Å for iodine contacts.

- Binding energies : Calculated using dispersion-corrected functionals (e.g., B3LYP-D3).

- Charge transfer : Analyzed via natural bond orbital (NBO) theory.

These models correlate with experimental Raman and X-ray diffraction data, validating the dominance of halogen bonding in crystal packing .

Q. What strategies improve the chemoselectivity of photo-dimerization reactions involving this compound derivatives?

- Methodological Answer : UV irradiation of 1,8-diethynylanthracene derivatives produces syn/anti dimers. To favor the syn-isomer:

- Introduce steric hindrance via bulky alkyne protecting groups (e.g., 3-methyl-3-hydroxy-1-butynyl).

- Optimize solvent polarity (e.g., toluene vs. acetonitrile) to control dimer orientation.

- Use preparative HPLC or crystallization for isolation, achieving ~18% syn-dimer yield .

Data Contradictions and Resolution

- Contradiction : While DIA exhibits exceptional pressure stability , other anthracene derivatives (e.g., 9,10-dibromoanthracene) undergo phase transitions at lower pressures.

- Resolution : The rigidity of iodine-mediated interactions in DIA explains its stability compared to brominated analogs. Researchers should prioritize halogen-specific computational models when extrapolating results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.